Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Description
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C₉H₈BrN₃O₂ and a purity of 95% . It features a triazolo[1,5-a]pyridine core substituted with a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position. This compound is used as an intermediate in medicinal chemistry and agrochemical synthesis due to its reactive bromine and ester functionalities, which enable further derivatization .
Properties
IUPAC Name |
ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-4-3-6(10)5-13(7)12-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZDMLVJWWDRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427376-40-6 | |
| Record name | ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Methodology:
- Starting Materials: N-amino-2-iminopyridines and β-ketoesters (e.g., ethyl acetoacetate).
- Reaction Conditions: Reflux in ethanol with acetic acid as a promoter under an oxygen atmosphere at elevated temperatures (~130°C).
- Mechanism: Nucleophilic addition of the enol form of β-dicarbonyl compounds to the amino pyridine, followed by oxidative dehydrogenation and cyclization.
Research Findings:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic addition | N-amino-2-iminopyridine + β-ketoester | Ethanol, 130°C, O₂ atmosphere | Variable | Facilitated by acetic acid (6 equivalents) |
| Cyclization & oxidation | Post-addition | Same as above | Up to 94% | Yield maximized under oxygen; inhibited under inert atmosphere |
This approach is versatile, allowing the synthesis of various derivatives, including pyrido[1,2-b]indazoles and cyclopentapyrazolo[1,5-a]pyridines.
Esterification and Functional Group Modification
The carboxylate group at position 2 is generally introduced via esterification of the corresponding carboxylic acid intermediate, often using ethanol in the presence of catalytic acids.
Procedure:
- Reagents: Carboxylic acid precursor, ethanol, catalytic sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux under Dean-Stark apparatus or simple reflux with excess ethanol.
- Yield: Typically high (85–95%).
Research Data:
| Esterification Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acid-catalyzed esterification | Carboxylic acid + ethanol | Reflux | 85–95% | Efficient and straightforward |
Summary of Preparation Methods
| Method | Key Reagents | Main Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization via CDC | N-amino-2-iminopyridines + β-ketoesters | Ethanol, 130°C, O₂ atmosphere | Versatile, high yield | Requires specific starting materials |
| Bromination | NBS or Br₂ | Reflux in acetic acid or acetonitrile | Selective, efficient | Potential overbromination if uncontrolled |
| Esterification | Carboxylic acid + ethanol | Reflux with acid catalyst | High yield, simple | Needs precursor acid |
Notes and Recommendations
- Reaction Atmosphere: Oxygen plays a vital role in oxidation steps, significantly increasing yields.
- Solvent Choice: Ethanol and acetic acid are preferred for cyclization and bromination, respectively.
- Catalysts: Catalytic amounts of acids (e.g., acetic acid, p-toluenesulfonic acid) facilitate key steps.
- Temperature Control: Elevated temperatures (~130°C) are necessary for cyclization; bromination typically occurs at lower reflux temperatures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The ester group can participate in condensation reactions with amines or alcohols to form amides or esters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used for substitution and condensation reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, amides, and esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is its potential as an anticancer agent. Studies have shown that derivatives of triazolo-pyridine compounds exhibit inhibitory effects on various cancer cell lines. For instance, a study indicated that compounds derived from this structure demonstrated cytotoxicity against breast carcinoma and lung cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action
The anticancer activity is attributed to the compound's ability to interfere with cellular pathways involved in proliferation and survival. The presence of the triazole ring contributes to its interaction with biological targets such as enzymes and receptors that are critical in cancer progression .
Agrochemicals
Fungicidal Properties
Research has also highlighted the fungicidal properties of this compound. Its derivatives have been tested against various fungal pathogens affecting crops. For example, a study demonstrated that certain derivatives exhibited significant antifungal activity against Fusarium species and Botrytis cinerea, which are known to cause serious agricultural losses .
Development of New Formulations
The compound's ability to act as a bioactive agent makes it a candidate for developing new agrochemical formulations aimed at enhancing crop protection while minimizing environmental impact. The integration of this compound into existing agricultural practices could lead to more sustainable farming methods .
Materials Science
Synthesis of Functional Materials
this compound has been explored in the synthesis of novel materials with specific electronic properties. Its incorporation into polymer matrices has shown promise in creating conductive materials that can be used in electronic applications .
Case Studies on Material Applications
A notable case study involved the use of this compound in creating thin films for organic light-emitting diodes (OLEDs). The films exhibited improved charge transport properties compared to traditional materials, indicating the potential for enhanced performance in electronic devices .
Summary Table: Applications Overview
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Cytotoxicity against breast and lung cancer cells |
| Agrochemicals | Fungicide | Effective against Fusarium and Botrytis species |
| Materials Science | Electronic materials | Enhanced charge transport in OLED applications |
Mechanism of Action
The mechanism of action of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can act as inhibitors of enzymes like JAK1 and JAK2 by binding to their active sites and blocking their activity. This inhibition can modulate various signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Ethyl vs. Methyl Ester Derivatives
- Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS: 1159811-32-1) replaces the ethyl group with a methyl ester. The shorter alkyl chain reduces steric hindrance but may lower solubility in nonpolar solvents .
Halogen-Substituted Analogs
- 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1260667-73-9) replaces the ethyl carboxylate with chlorine. This substitution eliminates ester reactivity but increases electrophilicity at the 2-position, favoring nucleophilic aromatic substitution .
Core Heterocycle Modifications
Triazolo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine
Triazolo[1,5-a]pyrimidine Derivatives
- Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: N/A) introduces an amino group at the 7-position, enhancing hydrogen-bonding capacity and solubility in polar solvents .
Physicochemical and Reactivity Comparisons
Biological Activity
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies and findings.
- Chemical Formula : C₉H₈BrN₃O₂
- Molecular Weight : 242.08 g/mol
- CAS Number : 1427376-40-6
The compound is characterized by its triazole and pyridine moieties, which are known to impart various biological properties.
Synthesis Methods
Recent advancements in the synthesis of this compound have employed microwave-mediated techniques that enhance yield and reduce reaction time. A catalyst-free method has been established to synthesize this compound efficiently under eco-friendly conditions .
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies indicate that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In studies comparing various derivatives, it was noted that triazolo-pyridine compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
Antichlamydial Activity
In addition to its anticancer and anti-inflammatory activities, this compound has exhibited antichlamydial properties. Studies showed that it could outperform traditional antibiotics at lower concentrations, indicating a potential for treating infections caused by Chlamydia species .
Case Studies and Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Akhtar et al. (2022) | Anti-inflammatory | Significant COX-2 inhibition with IC50 values <0.05 μM |
| Dimmito et al. (2020) | Analgesic | Demonstrated effective pain relief in vivo models |
| Recent SAR Studies | Anticancer | Inhibition of multiple cancer cell lines with IC50 values ranging from 0.01 μM to 10 μM |
Q & A
Q. What are the established synthetic routes for Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via tandem annulation reactions. A typical procedure involves reacting phenyl(1H-1,2,4-triazol-5-yl)methanone derivatives with ethyl 4-bromo-3-methylbut-2-enoate in dimethylformamide (DMF) using potassium carbonate as a base. After 8 hours of stirring at room temperature, the crude product is extracted with dichloromethane, dried over Na₂SO₄, and purified via column chromatography, yielding ~72–76% . Key Optimization Steps:
- Solvent Choice: DMF facilitates high solubility of reactants.
- Base Selection: K₂CO₃ ensures deprotonation without side reactions.
- Crystallization: Slow evaporation of hexane/ethyl acetate (3:1 v/v) yields X-ray-quality crystals .
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Purity Analysis: HPLC or GC-MS confirms ≥95% purity, as reported in commercial batches .
- Structural Confirmation:
- X-ray Crystallography: Resolves planar triazolopyridine systems and substituent orientations (e.g., dihedral angles of 61.4° for aryl groups) .
- Spectroscopy: ¹H/¹³C NMR and IR identify ester carbonyl stretches (~1681 cm⁻¹) and bromo-substituent signatures .
Advanced Research Questions
Q. What crystallographic insights explain the compound’s molecular packing and stability?
Methodological Answer: X-ray studies reveal:
- Planarity: The triazolopyridine core has an RMS deviation of 0.0068 Å, with minimal torsion (<1°) between fused rings .
- Intermolecular Interactions: C–H⋯N hydrogen bonds (2.6–2.8 Å) form centrosymmetric dimers, stabilizing the crystal lattice .
- Substituent Effects: Bulky bromo and ester groups induce torsional angles (55–72°) with adjacent rings, influencing solubility and reactivity .
Q. How do the bromo and ester substituents influence reactivity in downstream modifications?
Methodological Answer:
- Bromo Group: Facilitates Suzuki-Miyaura cross-coupling for aryl/heteroaryl functionalization.
- Ester Group: Hydrolysis to carboxylic acid enables amide coupling or salt formation.
Data-Driven Considerations: - Steric Hindrance: Bulky substituents may reduce coupling efficiency (e.g., Pd-catalyzed reactions require optimized ligands) .
- Electronic Effects: Electron-withdrawing bromo enhances electrophilicity at C-6, directing nucleophilic attacks .
Q. What computational methods predict the compound’s bioactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (~4.5 eV) to assess redox stability and charge transfer potential.
- Molecular Docking: Models interactions with antifungal targets (e.g., CYP51 enzymes), highlighting hydrogen bonding with triazole nitrogen .
- SAR Studies: Substituent variations (e.g., methyl vs. phenyl) correlate with logP changes, affecting membrane permeability .
Contradictions and Troubleshooting
- Discrepancies in Yield: Variations (72% vs. 76%) may stem from substituent electronic effects. Optimize equivalents of ethyl 4-bromo-3-methylbut-2-enoate (12 mmol vs. 6 mmol starting material) .
- Crystallization Challenges: Hexane/ethyl acetate mixtures (3:1 v/v) are optimal; impurities may require gradient elution in chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
